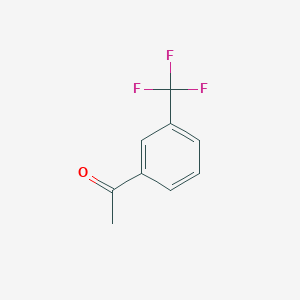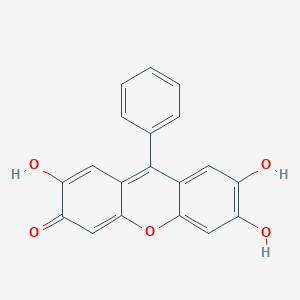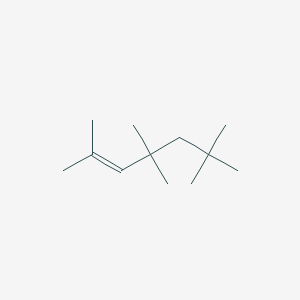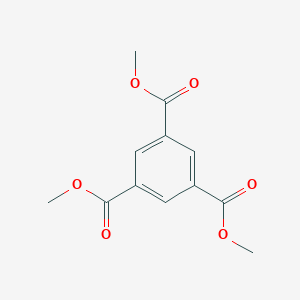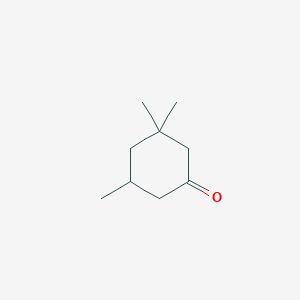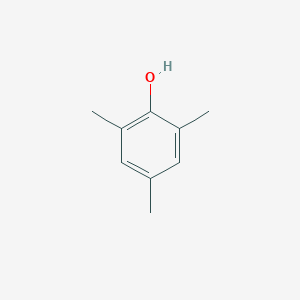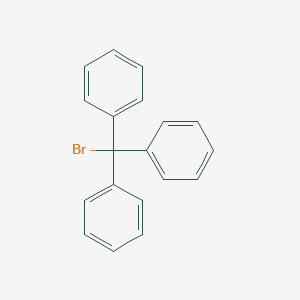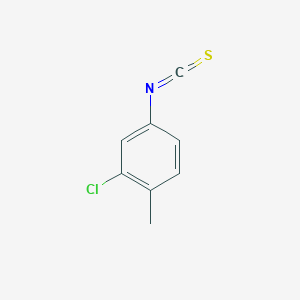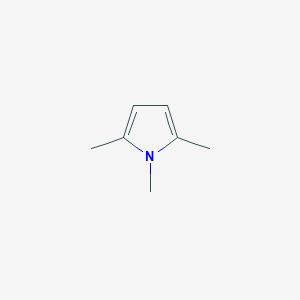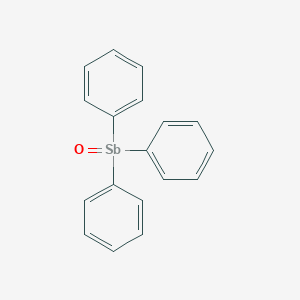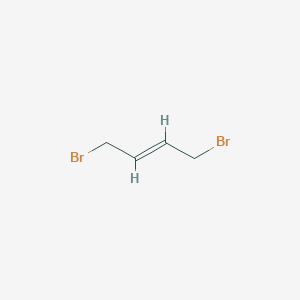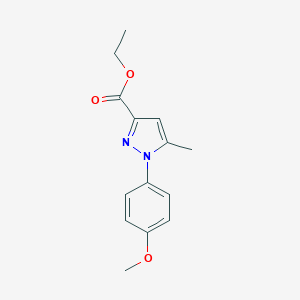
1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalyst such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(4-Hydroxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Reduction: 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl alcohol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group and the pyrazole ring play crucial roles in binding to the active site of the target enzyme, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: This compound differs by having a carbaldehyde group instead of a carboxylic acid ethyl ester.
Uniqueness
1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, while the ester group provides a site for further chemical modifications.
Properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)16(15-13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVXLMLWIBSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628539 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126068-76-6 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

